molecular formula C17H24N6O B2632915 N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide CAS No. 1333531-14-8

N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide

Numéro de catalogue B2632915
Numéro CAS: 1333531-14-8
Poids moléculaire: 328.42
Clé InChI: GHPZXECPHOKPTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide, also known as BMS-986177, is a small molecule drug candidate that is currently being investigated for its potential therapeutic applications.

Mécanisme D'action

N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide acts as a selective antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. The dopamine D3 receptor is predominantly expressed in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the dopamine D3 receptor, N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide is hypothesized to reduce the reinforcing effects of drugs of abuse and alleviate the symptoms of schizophrenia.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide has been shown to reduce drug-seeking behavior in preclinical models of addiction, including cocaine and nicotine addiction. In a study published in the European Journal of Neuroscience, N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide was found to reduce the self-administration of cocaine in rats, suggesting its potential use in the treatment of cocaine addiction. N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide has also been investigated for its potential use in the treatment of schizophrenia, with preclinical studies demonstrating its ability to reduce the hyperactivity of dopaminergic neurons in the mesolimbic pathway.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide is its high selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide is its relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its effectiveness in clinical settings.

Orientations Futures

There are several potential future directions for the investigation of N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide. One possible direction is the evaluation of its efficacy in clinical trials for the treatment of addiction and schizophrenia. Another possible direction is the investigation of its potential use in other neuropsychiatric disorders, such as depression and anxiety. Further preclinical studies are also needed to elucidate the precise mechanism of action of N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide and its potential side effects.
Conclusion:
In conclusion, N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of addiction and schizophrenia. Its high selectivity for the dopamine D3 receptor and favorable pharmacokinetic profile make it a promising candidate for further investigation. However, further studies are needed to evaluate its efficacy and safety in clinical settings and to explore its potential use in other neuropsychiatric disorders.

Méthodes De Synthèse

The synthesis of N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide involves several steps, including the reaction of cyclopentanone with malononitrile to form a cyanoenamine intermediate, which is then reacted with 3-(piperidin-3-yl)pyridazine to form the final product. The synthesis of N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide has been described in detail in a patent application filed by Bristol-Myers Squibb.

Applications De Recherche Scientifique

N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide has been investigated for its potential therapeutic applications in several preclinical studies. In a study published in the Journal of Medicinal Chemistry, N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide was found to be a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders, including addiction and schizophrenia. Another study published in the same journal demonstrated that N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide has a favorable pharmacokinetic profile and can cross the blood-brain barrier, suggesting its potential use in the treatment of central nervous system disorders.

Propriétés

IUPAC Name

N-(1-cyanocyclopentyl)-2-[(1-pyridazin-3-ylpiperidin-3-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c18-13-17(7-1-2-8-17)21-16(24)11-19-14-5-4-10-23(12-14)15-6-3-9-20-22-15/h3,6,9,14,19H,1-2,4-5,7-8,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPZXECPHOKPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2CCCN(C2)C3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.